molecular formula C16H22ClN3O3S B2375666 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034360-24-0

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2375666
CAS No.: 2034360-24-0
M. Wt: 371.88
InChI Key: HGAFYNBVWRSUPS-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide include:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Biological Activity

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in various scientific disciplines due to its unique structure and potential biological activities. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to engage with various enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular pathways, leading to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly against certain cancer cell lines.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Similar Compound AMCF-70.87
Similar Compound BA5491.75

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated through various assays. Its structure suggests that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Study on Anticancer Activity

A notable study investigated the effects of structurally related sulfonamide compounds on breast cancer cells. The results indicated that these compounds could induce apoptosis in MCF-7 cells through caspase activation pathways. The study highlighted the importance of the sulfonyl group in enhancing the anticancer activity of these compounds.

"The incorporation of sulfonamide moieties significantly increased the cytotoxicity against breast cancer cell lines."

Study on Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. Results showed promising activity, suggesting that modifications to the sulfonamide group could enhance antimicrobial potency.

"Compounds with sulfonyl groups exhibited superior antimicrobial properties compared to their non-sulfonated counterparts."

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAFYNBVWRSUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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